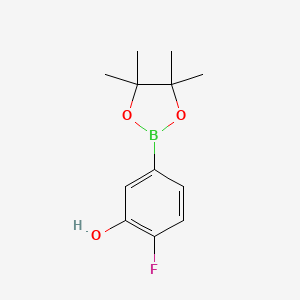![molecular formula C8H10BFO4 B1532874 [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid CAS No. 335254-87-0](/img/structure/B1532874.png)
[4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid
Overview
Description
[4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro group and a methoxymethoxy group. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. The addition of a boron-hydrogen bond over an alkene or alkyne is generally rapid, allowing for efficient synthesis of the organoborane intermediate . This intermediate is then oxidized to form the desired boronic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using specialized equipment to ensure precise control over reaction conditions. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial synthesis due to its efficiency and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its role in the Suzuki-Miyaura coupling reaction makes it a valuable reagent for forming carbon-carbon bonds .
Biology and Medicine: In biological research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor ligands. Its ability to form stable carbon-carbon bonds allows for the creation of biologically active compounds with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of materials such as polymers and advanced materials. Its reactivity and stability make it suitable for large-scale synthesis processes .
Mechanism of Action
The mechanism of action of [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid primarily involves its role as a reagent in the Suzuki-Miyaura coupling reaction. In this reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The fluoro and methoxymethoxy substituents on the phenyl ring can influence the reactivity and selectivity of the reaction, making this compound a versatile tool in organic synthesis .
Comparison with Similar Compounds
- [4-Methoxyphenyl]boronic acid
- [4-Fluorophenyl]boronic acid
- [4-Methoxybenzeneboronic acid]
Uniqueness: Compared to similar compounds, [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid offers a unique combination of reactivity and stability due to the presence of both fluoro and methoxymethoxy substituents. These substituents can enhance the compound’s ability to participate in cross-coupling reactions and influence the electronic properties of the resulting products .
Properties
IUPAC Name |
[4-fluoro-2-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-14-8-4-6(10)2-3-7(8)9(11)12/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWMJNDHQYSFBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


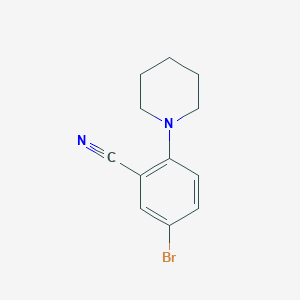

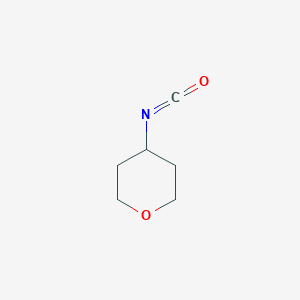
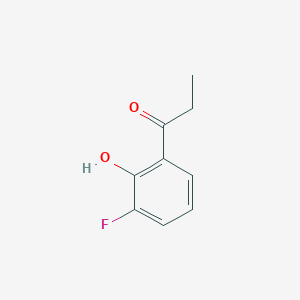
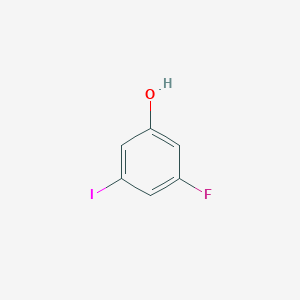

![7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1532802.png)




